molecular formula C31H60O5 B15558116 1,3-Dimyristoyl-glycerol-d5

1,3-Dimyristoyl-glycerol-d5

カタログ番号: B15558116
分子量: 517.8 g/mol
InChIキー: JADYBWICRJWGBW-IPDPWHDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DG(14:0/0:0/14:0) (d5) is a 1,3-diglyceride.

特性

分子式

C31H60O5

分子量

517.8 g/mol

IUPAC名

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/i27D2,28D2,29D

InChIキー

JADYBWICRJWGBW-IPDPWHDOSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimyristin-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1,3-Dimyristin-d5, a deuterated lipid of significant interest in biomedical research and drug development. This document details its physical and chemical characteristics, provides a representative synthesis methodology, outlines its primary application as an internal standard in mass spectrometry-based lipidomics, and explores its role as an activator of Protein Kinase C alpha (PKCα).

Core Chemical Properties

1,3-Dimyristin-d5 is the deuterated analogue of 1,3-Dimyristin, a diacylglycerol. The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a distinct mass shift, making it an invaluable tool for quantitative analysis in complex biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative data for 1,3-Dimyristin-d5 and its non-deuterated counterpart for comparative purposes.

Property1,3-Dimyristin-d5Reference(s)
Molecular Formula C₃₁H₅₅D₅O₅[1][2]
Molecular Weight 517.84 g/mol [1][2]
CAS Number 1246523-63-6[1]
Physical State Solid (assumed, based on non-deuterated form)
Storage Temperature -20°C
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Property1,3-Dimyristin (Non-deuterated)Reference(s)
Molecular Formula C₃₁H₆₀O₅
Molecular Weight 512.8 g/mol
CAS Number 7770-09-4
Physical State Crystalline solid
Storage Temperature -20°C
Melting Point Data not available
Boiling Point Data not available
Solubility DMF: 20 mg/mL, DMSO: 5 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.25 mg/mL

Synthesis of 1,3-Dimyristin-d5

While specific, proprietary synthesis protocols for commercially available 1,3-Dimyristin-d5 are not publicly disclosed, a representative synthesis can be conceptualized based on established methods for deuterated lipid synthesis. A common approach involves the enzymatic esterification of a deuterated glycerol backbone with myristic acid.

A plausible synthetic route is the direct esterification of glycerol-d5 with myristic acid using a 1,3-specific lipase (B570770) in a solvent-free system. This method offers high regioselectivity and is environmentally favorable.

Representative Synthesis of 1,3-Dimyristin-d5 glycerol_d5 Glycerol-d5 reaction Direct Esterification (Solvent-free, vacuum) glycerol_d5->reaction myristic_acid Myristic Acid (2 eq.) myristic_acid->reaction lipase 1,3-Specific Lipase (e.g., Lipozyme RM IM) lipase->reaction dimyristin_d5 1,3-Dimyristin-d5 reaction->dimyristin_d5 water Water (by-product) reaction->water

A representative enzymatic synthesis pathway for 1,3-Dimyristin-d5.

Experimental Protocols

The primary application of 1,3-Dimyristin-d5 is as an internal standard for the accurate quantification of diacylglycerols in biological samples using liquid chromatography-mass spectrometry (LC-MS).

General Protocol for Quantification of Diacylglycerols in Plasma

This protocol provides a general framework for the extraction and analysis of diacylglycerols from plasma samples.

1. Sample Preparation and Lipid Extraction:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add a known amount of 1,3-Dimyristin-d5 (e.g., 100 ng) in a suitable solvent.

  • Add ice-cold methyl tert-butyl ether (MTBE) and methanol (B129727) in a 10:3 ratio.

  • Vortex thoroughly to ensure mixing and protein precipitation.

  • Add water to induce phase separation.

  • Centrifuge to pellet the protein and separate the aqueous and organic layers.

  • Collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% B to 100% B over a suitable time allows for the separation of different lipid classes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for diacylglycerol analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each target diacylglycerol and for 1,3-Dimyristin-d5 are monitored. For 1,3-Dimyristin-d5, the precursor ion would be its [M+NH₄]⁺ adduct, and a characteristic product ion would be monitored.

Workflow for Lipidomics Analysis using 1,3-Dimyristin-d5 sample Biological Sample (e.g., Plasma) add_is Spike with 1,3-Dimyristin-d5 sample->add_is extraction Lipid Extraction (MTBE/Methanol) add_is->extraction dry_recon Dry and Reconstitute extraction->dry_recon lc_ms LC-MS/MS Analysis (C18, ESI+, MRM) dry_recon->lc_ms data_analysis Data Analysis (Quantification) lc_ms->data_analysis

A typical workflow for the quantification of diacylglycerols.

Role in Signaling Pathways: PKCα Activation

1,3-Dimyristin, the non-deuterated analog of 1,3-Dimyristin-d5, is known to be an activator of Protein Kinase C alpha (PKCα), a key enzyme in cellular signal transduction. Diacylglycerols are second messengers that are produced upon the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). The binding of diacylglycerol to the C1 domain of PKCα induces a conformational change that activates the kinase, leading to the phosphorylation of downstream target proteins and the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

PKCα Activation by 1,3-Dimyristin receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag 1,3-Dimyristin (or other DAGs) pip2->dag ip3 IP3 pip2->ip3 pkc_inactive Inactive PKCα (Cytosol) dag->pkc_inactive Binds to C1 domain pkc_active Active PKCα (Membrane-bound) pkc_inactive->pkc_active Translocates to membrane and activates downstream Phosphorylation of Downstream Targets pkc_active->downstream response Cellular Response downstream->response

The signaling pathway of PKCα activation by diacylglycerols.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of dust if in solid form. Ensure good ventilation in the work area. Avoid contact with skin and eyes.

  • Storage: Store at -20°C in a tightly sealed container to prevent degradation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. As a non-hazardous substance, it can typically be disposed of with regular chemical waste.

References

An In-depth Technical Guide to 1,3-Dimyristin-d5 (CAS Number: 1246523-63-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimyristin-d5 (CAS: 1246523-63-6), a deuterated stable isotope of 1,3-Dimyristin. Both the labeled and unlabeled compounds are recognized as activators of Protein Kinase C α (PKCα), a key enzyme in cellular signal transduction. This document collates available physicochemical data, outlines detailed experimental protocols for its use in research, and presents a visualization of the canonical PKCα signaling pathway. Due to its nature as a research chemical, publicly available data on in vivo studies and pharmacokinetics are limited.

Core Properties of 1,3-Dimyristin-d5

1,3-Dimyristin-d5 is a synthetic, deuterated form of 1,3-dimyristoylglycerol. The deuterium (B1214612) labeling provides a valuable tool for researchers, particularly in mass spectrometry-based studies, for use as an internal standard for the quantification of free fatty acids, monoacylglycerols, and diacylglycerols. Its primary known biological activity is the activation of Protein Kinase C α (PKCα).

Physicochemical Properties

A summary of the key physicochemical properties for 1,3-Dimyristin-d5 and its non-deuterated analog, 1,3-Dimyristin, is presented below. Data is aggregated from various chemical supplier databases.

Property1,3-Dimyristin-d51,3-Dimyristin
CAS Number 1246523-63-6[1]7770-09-4[2]
Molecular Formula C₃₁H₅₅D₅O₅[1]C₃₁H₆₀O₅[2]
Molecular Weight 517.84 g/mol [1]512.81 g/mol [2]
Appearance SolidSolid
Purity Typically >98%Typically >99%[2]
Storage Temperature -20°C-20°C
Solubility Soluble in organic solvents such as DMF and DMSO.DMF: 20 mg/ml; DMSO: 30 mg/ml[3]
Synonyms 1,3-Dimyristoylglycerol-d5; Glycerol-d5 1,3-dimyristate[1]Glycerol (B35011) 1,3-dimyristate; 1,3-Ditetradecanoylglycerol[2]
Biological Activity

1,3-Dimyristin and its deuterated analog are activators of Protein Kinase C α (PKCα)[1]. PKCα is a conventional PKC isoform that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Activation of conventional PKCs is typically dependent on calcium and diacylglycerol (DAG). 1,3-Dimyristin, as a diacylglycerol, mimics the endogenous second messenger to activate PKCα.

Experimental Protocols

Detailed experimental protocols for the synthesis and use of 1,3-Dimyristin-d5 are not extensively published. The following sections provide a generalized synthetic strategy and a detailed in vitro assay protocol based on available literature for similar compounds.

Synthesis of 1,3-Dimyristin-d5

A plausible synthetic route for 1,3-Dimyristin-d5 would involve the esterification of a deuterated glycerol backbone with myristic acid. The following is a generalized conceptual workflow.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Final Product Glycerol_d5 Glycerol-d5 Protection Protection of 2-hydroxyl group Glycerol_d5->Protection Myristic_acid Myristic Acid Esterification Esterification at 1 and 3 positions Myristic_acid->Esterification Protection->Esterification Deprotection Deprotection of 2-hydroxyl group Esterification->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Dimyristin_d5 1,3-Dimyristin-d5 Purification->Dimyristin_d5

Caption: Conceptual workflow for the synthesis of 1,3-Dimyristin-d5.

Methodology:

  • Protection: The 2-hydroxyl group of glycerol-d5 is protected using a suitable protecting group to ensure selective esterification at the 1 and 3 positions.

  • Esterification: The protected glycerol-d5 is then reacted with two equivalents of myristic acid or an activated form (e.g., myristoyl chloride) in the presence of a coupling agent and a base to form the di-ester.

  • Deprotection: The protecting group on the 2-hydroxyl group is removed under appropriate conditions to yield 1,3-Dimyristin-d5.

  • Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.

In Vitro PKCα Activation Assay

This protocol is adapted from the methodology described by Sanchez-Pinera et al. (1999) and general kinase assay protocols[4][6][7].

Objective: To determine the ability of 1,3-Dimyristin-d5 to activate PKCα in vitro by measuring the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human PKCα

  • PKC substrate peptide (e.g., a peptide derived from the MARCKS protein)

  • [γ-³²P]ATP

  • 1,3-Dimyristin-d5

  • Phosphatidylserine (B164497) (PS) and Phosphatidylcholine (PC) for vesicle preparation

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

  • Stop Solution: 75 mM H₃PO₄

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Vesicles Prepare Lipid Vesicles (PS/PC with 1,3-Dimyristin-d5) Reagents Prepare Assay Mix (Buffer, PKCα, Substrate) Initiate Initiate Reaction (Add [γ-³²P]ATP) Reagents->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction (Add Stop Solution) Incubate->Stop Spot Spot onto Phosphocellulose Paper Stop->Spot Wash Wash to Remove Unincorporated ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Determine Kinase Activity (cpm) Count->Analyze

Caption: Experimental workflow for an in vitro PKCα kinase assay.

  • Preparation of Lipid Vesicles:

    • Prepare a mixture of phosphatidylserine (PS) and phosphatidylcholine (PC) (e.g., in a 1:4 molar ratio) in chloroform.

    • Add the desired concentration of 1,3-Dimyristin-d5 to the lipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the film with assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the assay buffer, recombinant PKCα, and the substrate peptide.

    • Add the prepared lipid vesicles containing 1,3-Dimyristin-d5.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

  • Detection:

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

    • Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Determine the kinase activity by quantifying the counts per minute (cpm).

    • Compare the activity in the presence of 1,3-Dimyristin-d5 to a control without the activator.

Signaling Pathway

1,3-Dimyristin-d5, as a diacylglycerol analog, activates the canonical PKCα signaling pathway. The following diagram illustrates the key steps in this pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., 1,3-Dimyristin-d5) PIP2->DAG IP3 IP3 PIP2->IP3 PKCa_inactive Inactive PKCα DAG->PKCa_inactive Recruits to membrane PKCa_active Active PKCα Substrate Substrate Proteins PKCa_active->Substrate Phosphorylates PKCa_inactive->PKCa_active Activation Ca2_release Ca²⁺ Release IP3->Ca2_release Ca2_release->PKCa_inactive Binds to pSubstrate Phosphorylated Substrate Proteins Substrate->pSubstrate Cellular_response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate->Cellular_response

Caption: Canonical PKCα signaling pathway activated by diacylglycerol.

Pathway Description:

  • Activation of Phospholipase C (PLC): Upstream signals, often from G-protein coupled receptors (GPCRs), activate PLC at the plasma membrane.

  • Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺).

  • PKCα Recruitment and Activation: 1,3-Dimyristin-d5, acting as a DAG analog, is embedded in the plasma membrane. Increased cytosolic Ca²⁺ binds to the C2 domain of inactive PKCα, causing its translocation to the plasma membrane. The binding of DAG to the C1 domain of PKCα, along with phosphatidylserine, leads to a conformational change that fully activates the enzyme.

  • Substrate Phosphorylation: Activated PKCα then phosphorylates a wide range of substrate proteins on serine and threonine residues.

  • Cellular Response: The phosphorylation of target proteins triggers various downstream signaling cascades, ultimately leading to diverse cellular responses such as cell proliferation, differentiation, and apoptosis.

Conclusion

1,3-Dimyristin-d5 is a valuable research tool for studying the intricacies of PKCα-mediated signal transduction. Its deuterated nature makes it particularly useful for quantitative mass spectrometry applications. While specific quantitative data on its bioactivity and detailed in vivo data are currently limited in the public domain, this technical guide provides a foundational understanding of its properties, a framework for its use in in vitro assays, and a clear visualization of its role in cellular signaling. Further research is warranted to fully elucidate the specific kinetic parameters of its interaction with PKCα and to explore its potential applications in drug development and cell biology research.

References

Methodological & Application

Application Note: High-Throughput Quantification of Diacylglycerols in Biological Matrices using 1,3-Dimyristoyl-glycerol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Accurate quantification of DAG molecular species is essential for understanding their roles in various physiological and pathological processes, including cancer, metabolic disorders, and cardiovascular diseases. However, their low abundance and the presence of isomeric forms present analytical challenges.[1][2]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diacylglycerols in biological samples. The use of a stable isotope-labeled internal standard, 1,3-Dimyristoyl-glycerol-d5, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects during analysis.[3]

Principle of the Method

This method employs a stable isotope dilution strategy, which is the gold standard for quantitative mass spectrometry. A known amount of this compound is spiked into the sample at the beginning of the extraction procedure. This internal standard (IS) is chemically identical to its endogenous, non-labeled counterpart but has a distinct mass due to the five deuterium (B1214612) atoms on the glycerol (B35011) backbone. The IS and the target DAG analytes are co-extracted, chromatographically separated, and detected by MS/MS. Quantification is achieved by calculating the ratio of the analyte peak area to the IS peak area, which corrects for analyte loss during sample processing and variations in instrument response.

Experimental Protocols

Materials and Reagents
  • Internal Standard: this compound

  • Solvents (LC-MS Grade): Methanol, Chloroform (B151607), Isopropanol, Acetonitrile, Water

  • Additives: Ammonium (B1175870) acetate, Formic acid

  • Lipid Extraction Solvents: Chloroform/Methanol (2:1, v/v)

  • Solid Phase Extraction (SPE): Silica (B1680970) cartridges

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is used for total lipid extraction.

  • To 100 µL of plasma or homogenized tissue, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of this compound in methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample at room temperature for 20 minutes.

  • Add 400 µL of water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a known volume of methanol/isopropanol (1:1, v/v) for LC-MS/MS analysis.

Optional: Diacylglycerol Enrichment by Solid Phase Extraction (SPE)

For samples with low DAG concentrations, an enrichment step can be performed.

  • Condition a silica SPE cartridge with chloroform.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash the cartridge with chloroform to remove nonpolar lipids.

  • Elute the diacylglycerol fraction with a mixture of chloroform and methanol.

  • Dry the eluted fraction under nitrogen and reconstitute for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL
Gradient A typical gradient starts at 30% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates.

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The MRM transitions for various DAG species and the internal standard are monitored. The precursor ion is typically the ammonium adduct [M+NH4]+, and the product ion corresponds to the neutral loss of a fatty acid chain.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (IS) CalculatedCalculated
1,2-Dipalmitoyl-glycerol (16:0/16:0)596.5339.3
1-Palmitoyl-2-oleoyl-glycerol (16:0/18:1)622.5339.3 or 365.3
1-Stearoyl-2-arachidonoyl-glycerol (18:0/20:4)672.6367.3 or 389.3
Other DAG species of interestCalculatedCalculated

(Note: The exact m/z values for the internal standard and other DAGs should be confirmed based on their chemical formula and the adduct formed.)

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is prepared by analyzing a series of standards containing known concentrations of representative DAG analytes and a fixed concentration of the this compound internal standard.

  • Quantification: The concentration of each DAG species in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area from the calibration curve.

Quantitative Data Summary

The following tables summarize the representative performance data for the LC-MS/MS method using this compound as an internal standard.

Table 1: Calibration Curve Parameters for Representative Diacylglycerols

Diacylglycerol SpeciesLinearity (r²)Dynamic Range (ng/mL)
1,2-Dipalmitoyl-glycerol> 0.9951 - 1000
1-Palmitoyl-2-oleoyl-glycerol> 0.9961 - 1000
1-Stearoyl-2-arachidonoyl-glycerol> 0.9941 - 1000

Table 2: Method Precision and Accuracy

Diacylglycerol SpeciesConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
1,2-Dipalmitoyl-glycerol5< 10%< 15%90 - 110%
50< 8%< 12%92 - 108%
500< 5%< 10%95 - 105%
1-Palmitoyl-2-oleoyl-glycerol5< 11%< 14%88 - 112%
50< 9%< 13%91 - 109%
500< 6%< 11%94 - 106%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike_IS Spike with This compound Sample->Spike_IS Lipid_Extraction Lipid Extraction (Bligh & Dyer) Spike_IS->Lipid_Extraction SPE SPE Enrichment (Optional) Lipid_Extraction->SPE Dry_Reconstitute Dry Down & Reconstitute Lipid_Extraction->Dry_Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Final_Results Final Concentration Data Quantification->Final_Results

Caption: Experimental workflow for diacylglycerol quantification.

Phospholipase C Signaling Pathway

PLC_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Downstream Downstream Cellular Responses PKC->Downstream phosphorylates targets Ca_Release Ca²⁺ Release ER->Ca_Release leads to Ca_Release->PKC co-activates Ligand Ligand Ligand->Receptor

Caption: Role of diacylglycerol in the PLC signaling pathway.

Conclusion

The LC-MS/MS method described here, utilizing this compound as an internal standard, provides a reliable and accurate platform for the quantification of diacylglycerol species in complex biological matrices. This approach offers the high selectivity and sensitivity required for lipidomics research and can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The accurate measurement of DAGs will facilitate a deeper understanding of their role in health and disease, and may aid in the discovery of novel biomarkers and therapeutic targets.

References

Application Note: Quantitative Lipidomics using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field crucial for understanding health and disease. Lipids are not only essential components of cellular membranes but also act as signaling molecules and energy storage depots. Dysregulation of lipid metabolism is implicated in numerous diseases, including cardiovascular disease, diabetes, neurodegenerative disorders, and cancer.

Accurate and precise quantification of lipid species is paramount for meaningful biological interpretation. However, the inherent complexity of the lipidome and variations introduced during sample preparation and analysis pose significant challenges. The use of stable isotope-labeled internal standards, particularly deuterated lipids, is a gold-standard approach to address these challenges.[1][2] Deuterated standards are chemically identical to their endogenous counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry.[3] By adding a known amount of deuterated standard to a sample at the beginning of the workflow, variations in extraction efficiency, matrix effects, and instrument response can be normalized, leading to highly accurate and reproducible quantification.[1][4]

This application note provides a detailed protocol for the quantitative analysis of lipids in biological samples using deuterated internal standards and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall experimental workflow for quantitative lipidomics using deuterated standards is depicted below. It involves the addition of internal standards to the sample, followed by lipid extraction, LC-MS/MS analysis, and data processing to obtain quantitative results.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Addition Spike with Deuterated Internal Standard Mixture Sample->IS_Addition Homogenization Homogenization IS_Addition->Homogenization Extraction Liquid-Liquid Extraction (e.g., Folch or MTBE method) Homogenization->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry Down under Nitrogen Organic_Phase->Drying Reconstitution Reconstitute in LC-MS Grade Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Peak_Integration Peak Integration LCMS->Peak_Integration Quantification Quantification (Ratio of Endogenous Analyte to Deuterated Standard) Peak_Integration->Quantification Data_Table Quantitative Data Table Quantification->Data_Table

Caption: Experimental workflow for quantitative lipidomics.

Materials and Reagents

  • Solvents: HPLC-grade or LC-MS grade methanol, chloroform, methyl-tert-butyl ether (MTBE), isopropanol, acetonitrile, and water.

  • Reagents: 0.9% NaCl solution, butylated hydroxytoluene (BHT, optional antioxidant).

  • Deuterated Internal Standards: A commercially available deuterated lipid mixture (e.g., LIPIDOMIX® Quantitative Mass Spec Standards, Deuterated Lipidomics MaxSpec® Mixture) containing a variety of lipid classes is recommended. The mixture should ideally cover the lipid classes of interest.

  • Biological Sample: Plasma, serum, tissue homogenate, or cell pellets.

Experimental Protocols

Sample Preparation and Internal Standard Spiking
  • Sample Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot a precise volume or weight of the sample into a clean glass tube. For plasma or serum, 50-100 µL is typically sufficient. For tissues, use 10-20 mg.

  • Internal Standard Addition: Add a known amount of the deuterated internal standard mixture to each sample. The amount should be optimized to be within the linear range of the instrument's detector and comparable to the expected endogenous lipid levels.

Lipid Extraction

Two common and effective lipid extraction methods are the Folch method (chloroform/methanol) and the MTBE method. The choice of method may depend on the specific lipid classes of interest and laboratory safety preferences.

The Folch method is a gold standard for lipid extraction.

  • Homogenization: To the sample spiked with the internal standard, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For a 50 µL sample, this would be 1 mL. For tissue, homogenize thoroughly.

  • Agitation: Vortex the mixture vigorously for 1-2 minutes and incubate at room temperature for 15-20 minutes.

  • Phase Separation: Add 0.2 volumes (e.g., 200 µL for 1 mL of extract) of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube. Avoid disturbing the upper aqueous phase and the protein interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis, such as a 1:1 (v/v) methanol:chloroform mixture or the initial mobile phase of the LC gradient.

This method is a popular alternative to the Folch method, offering reduced toxicity of the solvents.

  • Methanol Addition: To the sample spiked with the internal standard, add 225 µL of cold methanol. Vortex briefly.

  • MTBE Addition: Add 750 µL of MTBE.

  • Incubation and Vortexing: Incubate on ice for 1 hour, vortexing for 10 seconds every 15 minutes.

  • Phase Separation: Add 185 µL of water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic (MTBE) phase and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a reverse-phase C18 or C30 column for separation of lipid species. A typical mobile phase system consists of a gradient of water and acetonitrile/isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used for class-based separation.

  • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each endogenous lipid and its corresponding deuterated internal standard, a specific precursor-to-product ion transition is monitored. This provides high selectivity and sensitivity.

Data Presentation

Quantitative data should be summarized in a clear and structured table. The table should include the lipid species, the retention time, the MRM transition, and the calculated concentration in the sample.

Lipid ClassLipid SpeciesRetention Time (min)MRM Transition (m/z)Concentration (µg/mL) ± SD
PhosphatidylcholinePC(16:0/18:1)8.2760.6 → 184.1150.3 ± 12.1
PC(16:0/18:1)-d78.2767.6 → 184.1Internal Standard
LysophosphatidylcholineLPC(16:0)5.1496.3 → 184.125.6 ± 2.3
LPC(16:0)-d45.1500.3 → 184.1Internal Standard
TriglycerideTG(16:0/18:1/18:2)15.4884.8 → 577.555.2 ± 5.8
TG(16:0/18:1/18:2)-d515.4889.8 → 582.5Internal Standard
Cholesterol EsterCE(18:2)18.9649.6 → 369.442.1 ± 3.9
CE(18:2)-d718.9656.6 → 369.4Internal Standard

Signaling Pathway Example: Phosphoinositide Signaling

Lipids are integral to cellular signaling. The phosphoinositide pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and metabolism. Quantitative lipidomics can be used to measure changes in the levels of key lipid messengers in this pathway, such as phosphatidylinositol phosphates (PIPs).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PI(4,5)P2 PIP3 PI(3,4,5)P3 PLC PLC AKT Akt/PKB PIP3->AKT recruits & activates DAG DAG PKC PKC DAG->PKC activates IP3 IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release triggers PLC->DAG cleaves PI(4,5)P2 to PLC->IP3 PI3K PI3K PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP2 dephosphorylates Cell_Response Cellular Responses (Growth, Proliferation, Survival) AKT->Cell_Response PKC->Cell_Response Ca_Release->Cell_Response Receptor Receptor Activation Receptor->PLC Receptor->PI3K

Caption: Simplified phosphoinositide signaling pathway.

Conclusion

The use of deuterated internal standards is a robust and reliable strategy for achieving accurate quantification in lipidomics. This application note provides a comprehensive protocol that can be adapted for various biological matrices and research questions. By carefully following these methodologies, researchers can obtain high-quality quantitative lipidomics data, enabling a deeper understanding of the roles of lipids in biological systems and disease.

References

Application Notes and Protocols for 1,3-Dimyristoyl-glycerol-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 1,3-Dimyristoyl-glycerol-d5 stock solutions. This deuterated lipid is a critical tool for accurate quantification in mass spectrometry-based analyses, serving as an internal standard.

Introduction

This compound is a deuterated analog of 1,3-dimyristin, a diacylglycerol. Its primary application in research and drug development is as an internal standard for the quantitative analysis of lipids, particularly diacylglycerols, by mass spectrometry (MS). The five deuterium (B1214612) atoms provide a distinct mass shift, allowing for its differentiation from the endogenous, non-labeled analytes. This ensures accurate quantification by correcting for variability in sample preparation and instrument response.

Physicochemical Properties and Solubility

Proper preparation of a stock solution is the first critical step in any quantitative assay. The solubility of this compound in common organic solvents is summarized below. It is important to note that the solubility of the deuterated form is expected to be very similar to its non-deuterated analog, 1,3-Dimyristoyl-glycerol.

Table 1: Solubility of this compound and its Non-Deuterated Analog

CompoundSolventSolubilityConcentration (mM)Notes
This compound DMSO10 mM10
1,3-Dimyristoyl-glycerolDMF20 mg/mL~39
DMSO5 mg/mL~9.75Warming to 60°C and ultrasonication may be required. Use freshly opened DMSO as it is hygroscopic.[1]
Ethanol30 mg/mL~58.5
PBS (pH 7.2)0.25 mg/mL~0.49Sparingly soluble in aqueous solutions.

Note: The molecular weight of 1,3-Dimyristoyl-glycerol is approximately 512.8 g/mol , and this compound is approximately 517.85 g/mol .

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettes

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.18 mg of the compound (Molecular Weight: 517.85 g/mol ).

  • Dissolution:

    • Transfer the weighed compound to a clean, dry volumetric flask.

    • Add a portion of the DMSO (e.g., about half the final volume) to the flask.

    • Vortex the mixture to facilitate dissolution.

    • If the compound does not dissolve readily, gentle warming (up to 60°C) and/or sonication can be applied.[1] Caution: Use a fume hood when heating solvents.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask to reach the final desired volume.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, the solution is stable for at least one month, and at -80°C, it is stable for up to six months.[1]

Use as an Internal Standard in a Quantitative LC-MS/MS Assay

This protocol outlines the general workflow for using the this compound stock solution as an internal standard for the quantification of diacylglycerols in a biological matrix (e.g., plasma, cell lysate).

Workflow Diagram:

G cluster_prep Sample and Standard Preparation cluster_spike Internal Standard Spiking cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing and Quantification prep_stock Prepare 10 mM this compound Stock Solution prep_working Prepare Working Internal Standard Solution (Dilution) prep_stock->prep_working spike Spike Biological Extract with Working Internal Standard Solution prep_working->spike prep_sample Prepare Biological Sample (e.g., Extraction) prep_sample->spike lcms Inject Spiked Sample into LC-MS/MS System spike->lcms data_acq Acquire Data (MRM/SRM Mode) lcms->data_acq peak_integration Integrate Peak Areas of Analyte and Internal Standard data_acq->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quant Quantify Analyte Concentration using Calibration Curve ratio_calc->quant

Caption: Workflow for quantitative analysis using an internal standard.

Procedure:

  • Preparation of Working Internal Standard Solution: Dilute the 10 mM stock solution of this compound with an appropriate solvent (e.g., methanol, isopropanol) to a working concentration. The optimal concentration will depend on the expected concentration of the analyte in the samples and the sensitivity of the mass spectrometer.

  • Sample Preparation: Extract the lipids from the biological matrix using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Internal Standard Spiking: Add a precise volume of the working internal standard solution to the extracted lipid sample. It is crucial to add the internal standard early in the sample preparation process to account for any sample loss during subsequent steps.

  • LC-MS/MS Analysis:

    • Inject the spiked sample into the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte of interest from other matrix components.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and the this compound internal standard in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Prepare a calibration curve using known concentrations of the non-labeled analyte standard spiked with the same amount of internal standard.

    • Determine the concentration of the analyte in the sample by comparing its peak area ratio to the calibration curve.

Signaling Pathway Context

While this compound itself is an analytical tool, the diacylglycerols it helps to quantify are important signaling molecules. Diacylglycerols (DAGs) are key second messengers in various cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC).

G receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Cellular Responses pkc->downstream Phosphorylation

Caption: Simplified diacylglycerol signaling pathway.

The accurate quantification of specific diacylglycerol species, facilitated by the use of internal standards like this compound, is crucial for understanding the dynamics of these signaling pathways in both normal physiological and disease states.

References

Application of 1,3-Dimyristin-d5 in Mass Spectrometry for Accurate Lipid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the fields of lipidomics, drug discovery, and clinical research, the precise quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and drug efficacy. Diacylglycerols (DAGs) are a class of lipid molecules that act as crucial second messengers in various cellular signaling pathways and are intermediates in lipid metabolism. Their accurate measurement is therefore of significant interest. 1,3-Dimyristin-d5, a deuterated form of the diacylglycerol 1,3-dimyristin, serves as a vital internal standard for the accurate and reliable quantification of DAGs and other lipids in complex biological matrices using mass spectrometry (MS). The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling its differentiation from endogenous, non-labeled analytes while maintaining nearly identical chemical and physical properties. This ensures that it faithfully mimics the behavior of the target analytes throughout sample preparation and analysis, correcting for variations and matrix effects.

Application Notes

Quantitative Analysis of Diacylglycerols in Biological Samples using LC-MS/MS

This application note describes a robust and sensitive method for the quantification of diacylglycerol (DAG) species in biological samples, such as cell lysates or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1,3-Dimyristin-d5 as an internal standard.

Principle: The use of a stable isotope-labeled internal standard is a cornerstone of accurate quantification in mass spectrometry. By adding a known amount of 1,3-Dimyristin-d5 to the sample at the beginning of the workflow, any loss of analyte during sample extraction and preparation is compensated for. Similarly, variations in ionization efficiency within the mass spectrometer's source, which can be influenced by the sample matrix, will affect both the analyte and the internal standard to the same extent. The concentration of the endogenous DAG is then determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Applications:

  • Lipidomics Research: Elucidating changes in DAG profiles in response to cellular stimuli or in disease states.

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism and signaling pathways.

  • Clinical Diagnostics: Investigating the role of DAGs as potential biomarkers for various diseases, including metabolic disorders and cancer.

Quantitative Data Summary

The following table represents typical data obtained from an LC-MS/MS experiment for the quantification of an endogenous diacylglycerol (e.g., 1,3-Dimyristin) using 1,3-Dimyristin-d5 as an internal standard. The data illustrates the linear relationship between the analyte concentration and the peak area ratio.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard (1,3-Dimyristin-d5) Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.010
576,1701,505,4320.051
10153,8901,520,1100.101
50775,4501,515,6000.512
1001,540,3001,509,8001.020
5007,650,1001,512,3005.058

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol details the extraction of total lipids from cultured mammalian cells using a modified Bligh-Dyer method.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade

  • Chloroform (B151607), HPLC grade

  • 0.9% NaCl solution

  • 1,3-Dimyristin-d5 internal standard solution (in chloroform/methanol 1:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into a known volume of PBS.

  • Internal Standard Spiking: Transfer a known volume of the cell suspension to a glass centrifuge tube. Add a precise amount of the 1,3-Dimyristin-d5 internal standard solution.

  • Monophasic Mixture Formation: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water (the water content from the cell suspension should be accounted for). Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Add chloroform and 0.9% NaCl solution to the monophasic mixture to achieve a final solvent ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Diacylglycerols

This protocol provides a general procedure for the analysis of diacylglycerols using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to 30% B and equilibrate

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each diacylglycerol species and the 1,3-Dimyristin-d5 internal standard. For example:

    • 1,3-Dimyristin (endogenous): [M+NH₄]⁺ → [M+H-RCOOH]⁺

    • 1,3-Dimyristin-d5 (internal standard): [M+NH₄]⁺ → [M+H-RCOOH]⁺ (with a +5 Da shift)

  • Collision Energy: Optimize for each transition.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow Quantitative Lipidomics Workflow using 1,3-Dimyristin-d5 cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Cells, Plasma) Spike Spike with 1,3-Dimyristin-d5 Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Quantitative Result Quantification->Result Final Concentration

Caption: Experimental workflow for quantitative lipid analysis.

dag_pkc_pathway Diacylglycerol (DAG) Signaling Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Co-activates (conventional PKCs) Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Application Notes and Protocols for Lipid Analysis Using 1,3-Dimyristoyl-glycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid analysis is a critical aspect of life sciences research and drug development, with lipids playing vital roles in cellular structure, energy storage, and signaling pathways. Accurate quantification of specific lipid species is essential for understanding disease mechanisms and for the development of novel therapeutics. 1,3-Dimyristoyl-glycerol-d5 is a deuterated diacylglycerol that serves as an excellent internal standard for the accurate and precise quantification of diacylglycerols (DAGs) and other lipids in complex biological matrices. Its chemical properties are nearly identical to its non-deuterated counterpart, 1,3-Dimyristoyl-glycerol, allowing it to be used as a spike-in standard to correct for variability during sample preparation and analysis by mass spectrometry (MS). This document provides detailed application notes and protocols for the use of this compound in lipid analysis.

Core Principles: The Role of Deuterated Standards in Quantitative Lipidomics

In mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards, such as this compound, is the gold standard for achieving accurate quantification. These standards are chemically identical to the endogenous lipids of interest but have a higher mass due to the incorporation of heavy isotopes like deuterium. By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any loss of the target analyte during extraction, derivatization, or analysis will be mirrored by a proportional loss of the internal standard. Similarly, any variations in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard, a precise and accurate quantification can be achieved.

Application: Quantitative Analysis of Diacylglycerols by LC-MS/MS

This section outlines a typical application of this compound for the quantitative analysis of diacylglycerols in a biological matrix, such as cell culture lysates or plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes representative quantitative data for a diacylglycerol analysis method using a deuterated internal standard. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 110%
Experimental Workflow

The general workflow for the quantitative analysis of diacylglycerols using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant

Caption: Experimental workflow for diacylglycerol quantification.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound (Internal Standard)

  • Solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water (HPLC or LC-MS grade)

  • Formic Acid

  • Biological matrix (e.g., cell pellets, plasma)

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation

  • Sample Collection: Collect biological samples (e.g., cell pellets, plasma) and store at -80°C until analysis.

  • Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 1x10^6 cells), add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient should be optimized to separate the diacylglycerol species of interest. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibrate at 30% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for the target diacylglycerols and this compound need to be determined and optimized. For diacylglycerols, the precursor ion is typically the [M+NH4]+ adduct, and the product ions correspond to the neutral loss of a fatty acid.

4. Quantification

The concentration of each diacylglycerol species is determined by calculating the peak area ratio of the analyte to the this compound internal standard. A calibration curve should be constructed using known concentrations of non-deuterated diacylglycerol standards with a constant concentration of the internal standard.

Diacylglycerol Signaling Pathway

Diacylglycerols are important second messengers in various cellular signaling pathways. One of the most well-characterized pathways involves the activation of Protein Kinase C (PKC). The following diagram illustrates a simplified representation of this pathway.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active CellularResponse Downstream Cellular Responses PKC_active->CellularResponse phosphorylates target proteins Ligand Ligand Ligand->Receptor Ca Ca²⁺ IP3->Ca releases from ER Ca->PKC_inactive co-activates

Caption: Diacylglycerol-mediated activation of Protein Kinase C.

Pathway Description:

  • An extracellular ligand binds to and activates a G-protein coupled receptor (GPCR) on the plasma membrane.

  • The activated GPCR stimulates Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).

  • DAG remains in the plasma membrane, while IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum (ER), triggering the release of calcium ions (Ca²⁺) into the cytosol.

  • The increased cytosolic Ca²⁺ and the presence of DAG in the membrane synergistically recruit and activate Protein Kinase C (PKC).

  • Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, including cell growth, differentiation, and apoptosis.

The accurate quantification of DAGs using this compound can provide valuable insights into the regulation of these critical signaling pathways in both healthy and diseased states.

Application Note: The Role of 1,3-Dimyristoyl-glycerol-d5 in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics is the large-scale study of lipids in biological systems. Diacylglycerols (DAGs) are a critical class of lipids, acting as key metabolic intermediates in the synthesis of triacylglycerols and phospholipids, and as potent second messengers in cellular signaling pathways.[1][2] The accurate analysis of DAGs is often challenging due to their low abundance, rapid metabolism, and susceptibility to ion suppression in mass spectrometry.[3] To overcome these analytical hurdles, stable isotope-labeled internal standards (IS) are essential for correcting variations during sample preparation and analysis.[4] 1,3-Dimyristoyl-glycerol-d5, a deuterated analog of a saturated DAG, serves as an invaluable tool in both targeted and untargeted lipidomics workflows. Its five deuterium (B1214612) atoms on the glycerol (B35011) backbone provide a distinct mass shift, allowing it to be differentiated from endogenous lipids while maintaining nearly identical chemical and physical properties.

Section 1: Targeted Lipidomics for Absolute Quantification

In targeted lipidomics, the objective is the precise and accurate measurement of a predefined set of known lipids.[5][6] This hypothesis-driven approach is crucial for validating biomarkers, understanding metabolic flux, and quantifying changes in specific lipid-mediated pathways.

Application of this compound

In this context, this compound is used for the absolute quantification of DAG species. By adding a known amount of the standard to each sample at the very beginning of the workflow, it co-extracts with the endogenous DAGs and experiences similar matrix effects and ionization efficiencies.[4] Using tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM), the signal intensity of the endogenous DAG is compared directly to the signal of the deuterated standard. This ratio allows for the calculation of the exact concentration of the target lipid, correcting for sample loss during extraction and variability in instrument response.[1][5]

While ideally, a unique stable isotope-labeled standard should be used for each analyte, the high cost and limited availability make this impractical.[3] this compound, with its saturated C14:0 fatty acyl chains, is an effective standard for quantifying other saturated and mono-unsaturated DAGs of similar chain length.

Data Presentation: Targeted Quantification of Diacylglycerols

The table below illustrates typical results from a targeted LC-MS/MS analysis of DAGs in human plasma, using this compound as an internal standard.

Lipid SpeciesMRM Transition (Q1/Q3)Mean Concentration (pmol/mL)% Coefficient of Variation (%CV)
IS: DG(14:0/14:0)-d5 518.8 -> 313.3 N/A (Spiked at 100 pmol/mL) 4.5%
DG(16:0/18:1)577.5 -> 313.31254.38.2%
DG(16:0/18:2)575.5 -> 313.3876.59.1%
DG(18:0/18:1)605.6 -> 339.3452.111.5%
DG(18:1/18:2)601.5 -> 337.3613.910.3%
(Note: Data are representative and intended for illustrative purposes.)
Experimental Protocol: Targeted DAG Analysis

1. Preparation of Internal Standard (IS) Stock Solution:

  • Dissolve this compound in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 10 µg/mL in isopropanol. Store at -20°C.

2. Sample Preparation and Standard Spiking:

  • For plasma/serum: Thaw 50 µL of sample on ice.

  • For tissue: Weigh 10-20 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS). Use 50 µL of the homogenate for extraction.

  • Add 10 µL of the 10 µg/mL IS working solution to each sample.

3. Lipid Extraction (Folch Method): [7]

  • To the sample with IS, add 2 mL of chloroform/methanol (2:1, v/v). Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 30 minutes.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[7]

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer to a new tube.[8]

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: UHPLC system (e.g., Waters ACQUITY UPLC I-Class).

  • Column: C18 reversed-phase column (e.g., Waters CORTECS T3, 2.1 x 50 mm, 1.6 µm) maintained at 50°C.[2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water.[2]

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol.[2]

  • Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize collision energies for each transition.

5. Data Analysis:

  • Integrate the peak areas for each endogenous DAG and the IS.

  • Calculate the concentration using the following formula:

    • Conc_Analyte = (Area_Analyte / Area_IS) * (Amount_IS / Sample_Volume)

Visualizations: Targeted Lipidomics Workflow and Biological Context

Targeted_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike Known Amount of This compound Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Dry Dry & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS Integrate Peak Integration (Analyte & IS) LCMS->Integrate Quantify Absolute Quantification (Ratio-Based) Integrate->Quantify

Diagram 1: Workflow for targeted quantification of diacylglycerols.

DAG_Signaling Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates

Diagram 2: Simplified DAG-mediated activation of Protein Kinase C.

Section 2: Untargeted Lipidomics for Global Profiling

Untargeted lipidomics is a discovery-driven approach that aims to measure as many lipids as possible in a sample to identify global changes between experimental groups.[9][10] The focus is not on absolute quantification but on relative changes, pattern recognition, and biomarker discovery.[11]

Application of this compound

In untargeted workflows, this compound serves multiple quality control (QC) functions:

  • System Suitability: Injected at the beginning of an analytical run, it confirms the LC-MS system is performing correctly.

  • Extraction Efficiency: Its consistent signal across all samples indicates uniform extraction. A high variance in its peak area could signal a problem in the sample preparation steps.[12]

  • Instrument Performance Monitoring: Pooled QC samples, which are aliquots of all study samples combined and spiked with the IS, are injected periodically throughout the analytical run (e.g., every 10 samples). The stability of the IS signal in these QCs demonstrates the stability of the mass spectrometer over a long sequence.[13][14]

  • Data Normalization: The peak intensity of the IS can be used to normalize the data, correcting for instrument drift and other systematic variations.[9] This ensures that observed differences are biological, not technical.

  • Retention Time Alignment: The known, stable retention time of the IS serves as an anchor point for computational algorithms that align the chromatograms from different samples, which is a critical step in untargeted data processing.[9]

Data Presentation: Quality Control Monitoring

The table below shows representative QC data for this compound across a series of pooled QC injections in an untargeted analysis. Low relative standard deviation (RSD) indicates high analytical reproducibility.

QC Injection IDRetention Time (min)Peak Area (Arbitrary Units)
QC_014.818,540,210
QC_024.828,610,550
QC_034.818,495,100
QC_044.808,750,900
QC_054.828,599,330
Mean 4.81 8,599,218
%RSD 0.18% 1.15%
(Note: Data are representative. A %RSD <15% is generally considered acceptable for QC samples in untargeted studies.)[14]
Experimental Protocol: Untargeted Lipid Profiling

1. Preparation of Internal Standard (IS) and Pooled QC Samples:

  • Prepare IS working solution as described in the targeted protocol.

  • Create a pooled QC sample by taking an equal aliquot (e.g., 20 µL) from every sample in the study and combining them.[13]

2. Sample Preparation and Randomization:

  • Arrange samples in a randomized order for extraction and injection to avoid batch effects.[13]

  • Prepare each sample (50 µL plasma or equivalent tissue homogenate) and each pooled QC aliquot.

  • Spike all samples and QCs with 10 µL of the IS working solution.

3. Lipid Extraction:

  • Follow the same lipid extraction protocol (e.g., Folch or a high-throughput method like MTBE extraction) as described for targeted analysis.[15] Consistency across all samples is critical.

4. LC-HRMS Analysis:

  • LC System: UHPLC system as in the targeted protocol.

  • Column: C30 reversed-phase column (e.g., Thermo Accucore C30, 2.1 x 150 mm, 2.6 µm) for broad lipid coverage.[13]

  • Mobile Phases & Gradient: Similar to targeted analysis, but often with a longer gradient to improve separation of a wider range of lipids.

  • MS System: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).[13]

  • Ionization Mode: Positive and Negative ESI, often collected in two separate runs to maximize coverage.

  • Acquisition Mode: Full scan MS from m/z 200-1200. Data-dependent MS/MS (ddMS2) is used on the pooled QC samples to acquire fragmentation spectra for lipid identification.[13]

5. Data Analysis:

  • Preprocessing: Use software (e.g., XCMS, Progenesis QI) for peak picking, retention time correction (using the IS as a guide), and chromatogram alignment.[9][11]

  • QC Check: Verify the stability of the IS peak area and retention time across all QC samples (%RSD < 15%).

  • Normalization: Normalize the data by dividing the peak area of each feature in a sample by the peak area of the IS in that same sample.[9]

  • Statistical Analysis: Use multivariate statistical methods (e.g., PCA, OPLS-DA) to identify features that differ significantly between study groups.

  • Lipid Identification: Identify significant features by matching accurate mass, retention time, and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).

Visualization: Untargeted Lipidomics Workflow

Untargeted_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Analysis Sample Randomized Samples Spike Spike All Samples & QCs with This compound Sample->Spike QC Pooled QC Samples QC->Spike Extract Lipid Extraction Spike->Extract LCMS LC-HRMS Analysis (Full Scan & ddMS2 on QCs) Extract->LCMS Preprocess Peak Picking & Alignment (XCMS, etc.) LCMS->Preprocess QC_Check QC Check (IS Stability) Preprocess->QC_Check Normalize Normalization to IS QC_Check->Normalize Stats Multivariate Statistics (PCA, OPLS-DA) Normalize->Stats Identify Lipid Identification Stats->Identify

Diagram 3: Workflow for untargeted lipid profiling highlighting QC steps.

References

Quantitative Analysis of Diacylglycerols in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism.[1][2] Aberrant DAG levels are implicated in various pathological conditions, including cancer, diabetes, and metabolic disorders, making their accurate quantification in biological samples essential for both basic research and drug development.[1][3][4] This document provides detailed protocols for the quantitative analysis of DAGs using mass spectrometry-based methods, presents quantitative data in a structured format, and illustrates key signaling pathways involving DAGs.

Introduction

Diacylglycerols are transient signaling molecules produced at cellular membranes in response to extracellular stimuli. Their primary role is the activation of protein kinase C (PKC) isozymes, which in turn phosphorylate a wide range of downstream targets, modulating numerous cellular functions. DAGs are also precursors for the synthesis of other important lipids, such as phosphatidic acid and triacylglycerols.

The low abundance and transient nature of DAGs, coupled with the existence of structurally similar isomers (sn-1,2- and sn-1,3-diacylglycerols), present analytical challenges for their quantification. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS) has emerged as the gold standard for sensitive and specific DAG analysis. Derivatization of the hydroxyl group on the DAG molecule is often employed to enhance ionization efficiency and improve chromatographic separation.

This application note details robust protocols for lipid extraction, derivatization, and LC-MS/MS-based quantification of DAGs from biological matrices.

Diacylglycerol Signaling Pathway

The canonical diacylglycerol signaling pathway is initiated by the activation of phospholipase C (PLC) enzymes, which hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to generate DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane, where it recruits and activates members of the protein kinase C (PKC) family. This activation triggers a cascade of phosphorylation events that regulate diverse cellular processes.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG PLC PKC_inactive Inactive PKC DAG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Ca2+ Downstream Downstream Targets PKC_active->Downstream Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2 Ca2+ ER->Ca2 Release Response Cellular Response Downstream->Response

Canonical Diacylglycerol Signaling Pathway

Experimental Protocols

Accurate quantification of DAGs requires meticulous sample handling and preparation. The following sections detail the key steps from lipid extraction to instrumental analysis.

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for obtaining high recovery and a representative lipid profile. The Folch and Bligh & Dyer methods are widely used for their efficiency in extracting a broad range of lipids, including DAGs.

Protocol: Modified Bligh & Dyer Extraction

  • Homogenization: Homogenize the biological tissue or cell pellet in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 1,3-di15:0 DAG) to the homogenate. This is crucial for correcting for sample loss during extraction and for variations in instrument response.

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v) to the homogenate.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice to ensure complete protein precipitation and lipid solubilization.

  • Phase Separation: Add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

  • Lipid Collection: Carefully collect the lower organic phase containing the extracted lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of an appropriate solvent (e.g., chloroform/methanol 1:1, v/v) and store at -20°C until further analysis.

Derivatization of Diacylglycerols

To enhance the sensitivity of MS detection, particularly for electrospray ionization (ESI), the hydroxyl group of DAGs can be derivatized to introduce a permanent positive charge. This significantly improves ionization efficiency.

Protocol: Derivatization with N,N-Dimethylglycine (DMG)

  • Reagent Preparation: Prepare a fresh solution of N,N-dimethylglycine (DMG), 4-dimethylaminopyridine (B28879) (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a mixture of acetonitrile (B52724) and dichloromethane.

  • Reaction: Add the derivatization reagent mixture to the dried lipid extract.

  • Incubation: Incubate the reaction mixture at 45°C for 60 minutes.

  • Quenching: Quench the reaction by adding a mixture of dichloromethane/methanol and ammonium (B1175870) hydroxide.

  • Extraction: Perform a liquid-liquid extraction to purify the derivatized DAGs.

  • Drying: Dry the final extract containing the DMG-derivatized DAGs under a stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/isopropanol with formic acid).

LC-MS/MS Analysis

The separation and quantification of individual DAG molecular species are typically achieved by reversed-phase liquid chromatography coupled to tandem mass spectrometry.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of lipid species.

  • Mobile Phases: A binary gradient system, for example:

    • Mobile Phase A: Acetonitrile/Water with formic acid and ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile with formic acid and ammonium formate.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments. This involves monitoring specific precursor-to-product ion transitions for each DAG species and the internal standard. For DMG-derivatized DAGs, a characteristic neutral loss of the dimethylglycine group can be monitored.

Experimental Workflow

The overall workflow for the quantitative analysis of diacylglycerols is summarized in the following diagram.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Modified Bligh & Dyer) Sample->Extraction Derivatization Derivatization (e.g., DMG) Extraction->Derivatization LCMS LC-MS/MS Analysis (Reversed-Phase HPLC, ESI-MS/MS) Derivatization->LCMS Data Data Analysis (Quantification against Internal Standard) LCMS->Data Result Quantitative Results Data->Result

Workflow for DAG Quantitative Analysis

Data Presentation

Table 1: Quantification of Individual DAG Molecular Species in Mouse Liver

DAG Molecular SpeciesLean Control (nmol/g liver)db/db Obese (nmol/g liver)Fold Change
32:11.5 ± 0.212.5 ± 1.88.3
34:13.2 ± 0.430.1 ± 3.59.4
34:22.1 ± 0.321.8 ± 2.910.4
36:24.5 ± 0.642.3 ± 5.19.4
36:42.8 ± 0.425.7 ± 3.29.2
Total DAGs 14.1 ± 1.9 132.4 ± 16.5 9.4

Data are presented as mean ± standard deviation.

Table 2: Quantification of DAG Species in Serum from Control and Acute Pancreatitis Model Mice

DAG SpeciesControl (ng/mL)Acute Pancreatitis (ng/mL)
DAG 16:0/18:1120.5 ± 15.2285.4 ± 30.1
DAG 18:0/18:285.3 ± 10.8198.7 ± 22.5
DAG 18:1/18:1145.1 ± 18.3350.2 ± 41.8
DAG 16:0/16:055.6 ± 7.1130.9 ± 15.6
DAG 18:0/20:430.2 ± 4.575.8 ± 9.3

Data are presented as mean ± standard deviation.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the quantitative analysis of diacylglycerols in biological samples. The use of robust lipid extraction techniques, chemical derivatization, and sensitive LC-MS/MS analysis allows for the accurate and precise measurement of various DAG molecular species. This capability is crucial for elucidating the role of DAGs in health and disease and for the development of novel therapeutic strategies targeting lipid signaling pathways.

References

Troubleshooting & Optimization

1,3-Dimyristoyl-glycerol-d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and use of 1,3-Dimyristoyl-glycerol-d5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. As a saturated lipid, it is relatively stable in powder form. For long-term stability, it should be stored at -20°C.

Q2: What is the expected stability of this compound under the recommended storage conditions?

A2: When stored as a powder at -20°C, this compound is stable for at least one year. Solutions of the lipid in an appropriate organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use vials.

Q3: What type of container should I use to store solutions of this compound?

A3: Solutions of this compound in organic solvents should always be stored in glass vials with Teflon-lined caps. Plastic containers are not recommended as plasticizers can leach into the solvent and contaminate the standard.

Q4: How should I handle the powdered form of this compound?

A4: Before opening the container, allow it to warm to room temperature to prevent condensation from accumulating on the cold powder, which could lead to hydrolysis. Once at room temperature, you can open the vial and weigh out the desired amount.

Q5: In which solvents is 1,3-Dimyristoyl-glycerol soluble?

A5: 1,3-Dimyristoyl-glycerol is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.

Stability and Storage Conditions Summary

FormStorage TemperatureShelf LifeContainer Type
Powder-20°C≥ 1 yearGlass vial
Organic Solution-20°C1 monthGlass vial with Teflon-lined cap
-80°C6 monthsGlass vial with Teflon-lined cap

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound as an internal standard in mass spectrometry-based lipidomics.

Issue 1: Low or No Signal from the Internal Standard
  • Possible Cause: Degradation of the standard due to improper storage or handling.

    • Solution: Ensure the standard has been stored at the recommended temperature and handled according to the guidelines above. Prepare fresh dilutions from a new aliquot or vial if degradation is suspected.

  • Possible Cause: Incomplete solubilization.

    • Solution: Ensure the lipid is fully dissolved in the chosen solvent. Gentle vortexing or sonication may aid dissolution. Visually inspect the solution for any particulate matter.

  • Possible Cause: Ion suppression from matrix components.

    • Solution: Optimize chromatographic separation to resolve the internal standard from interfering matrix components.[2] Diluting the sample may also help to reduce matrix effects.[2] A post-extraction spike experiment can be performed to evaluate the extent of ion suppression.[2]

Issue 2: Inaccurate or Inconsistent Quantification
  • Possible Cause: Chromatographic isotope effect causing retention time shifts.

    • Solution: Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] It is important to verify the retention times of both the analyte and the internal standard and set the integration windows accordingly. While complete co-elution may not always be possible, optimizing the chromatographic gradient can minimize the shift.[3]

  • Possible Cause: Isotopic exchange (H/D exchange).

    • Solution: Deuterium atoms on the glycerol (B35011) backbone of this compound are generally stable. However, if the solvent contains exchangeable protons (e.g., water, methanol) and the analytical conditions are harsh, back-exchange could occur.[4] Whenever possible, use aprotic solvents for reconstitution and storage if this is a concern.

  • Possible Cause: Presence of non-deuterated impurity in the standard.

    • Solution: The presence of the non-deuterated form (D0) as an impurity will lead to an overestimation of the analyte. Always check the certificate of analysis for the isotopic purity of the standard.

Experimental Protocols

Detailed Methodology: Quantification of Diacylglycerols in a Biological Matrix using this compound as an Internal Standard

This protocol outlines a general workflow for the extraction and analysis of diacylglycerols from a biological sample, such as plasma or cell lysate, using LC-MS.

1. Sample Preparation and Lipid Extraction (Folch Method)

  • To a 1.5 mL glass tube, add 100 µL of the biological sample (e.g., plasma).

  • Spike the sample with a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in chloroform/methanol 2:1, v/v).

  • Add 2 mL of a cold chloroform/methanol mixture (2:1, v/v).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 2000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[5]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B and gradually increases to elute more hydrophobic lipids.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 55°C.[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • MRM Transitions: Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for the target diacylglycerol species and for this compound.

3. Data Analysis

  • Integrate the peak areas for the endogenous diacylglycerols and the this compound internal standard.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Quantify the concentration of the endogenous diacylglycerols by comparing these ratios to a calibration curve constructed using known concentrations of non-deuterated 1,3-Dimyristoyl-glycerol standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with This compound sample->spike extract Lipid Extraction (Folch Method) spike->extract dry Dry Down Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (ESI+, MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification (Calibration Curve) ratio->quantify

Caption: A generalized experimental workflow for the quantification of diacylglycerols using a deuterated internal standard.

troubleshooting_workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions start Inaccurate or Inconsistent Quantification Issue check_rt Check Retention Times of Analyte and IS start->check_rt check_purity Verify Isotopic Purity of IS (CoA) start->check_purity check_storage Confirm Proper Storage Conditions start->check_storage adjust_integration Adjust Integration Windows check_rt->adjust_integration Shift Observed optimize_lc Optimize LC Gradient check_rt->optimize_lc Significant Shift new_standard Use Freshly Prepared Standard Solution check_purity->new_standard Impurity Suspected check_storage->new_standard Improper Storage matrix_effect Investigate Matrix Effects (Post-Extraction Spike) adjust_integration->matrix_effect Issue Persists optimize_lc->matrix_effect Issue Persists new_standard->matrix_effect Issue Persists

References

correcting for isotopic overlap in lipidomics data analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the correction of isotopic overlap in lipidomics data analysis. It is designed for researchers, scientists, and drug development professionals working with mass spectrometry-based lipidomics.

Troubleshooting Guides

This section addresses specific issues that can arise during the analysis of lipidomics data due to isotopic overlap.

Issue 1: Inaccurate quantification of lipid species, particularly those with low abundance.

  • Question: My quantitative data for certain lipid species seems inaccurate, especially for those with lower signal intensities. Could isotopic overlap be the cause?

  • Answer: Yes, it is highly probable that isotopic overlap is affecting your quantification. This is a significant issue in lipidomic analysis, particularly for lipids that differ only by the number of double bonds.[1] The natural abundance of heavy isotopes, such as ¹³C, can cause the isotopic peaks of one lipid species to overlap with the monoisotopic peak of another, leading to overestimation. This is especially problematic for low-abundance lipids, where the contribution from the overlapping isotope of a more abundant species can be substantial.

    There are two main types of isotopic overlap to consider:

    • Type I Isotopic Effect: This refers to the isotopic pattern resulting from the naturally occurring isotopes of the elements within a single lipid molecule.[2] For example, the presence of ¹³C atoms decreases the proportion of the monoisotopic peak.[2]

    • Type II Isotopic Effect: This occurs when an isotopologue of one lipid species overlaps with the monoisotopic peak of a different lipid species.[2] A common example is the M+2 peak of a lipid with one additional double bond interfering with the monoisotopic peak of the lipid with one fewer double bond.[3]

    Failure to correct for these overlaps can lead to significant quantification errors.

Issue 2: Misidentification of lipid species due to overlapping peaks.

  • Question: I am observing peaks in my mass spectra that are difficult to assign to a single lipid species. Could this be due to isotopic overlap?

  • Answer: Absolutely. Isotopic overlap, along with isobaric interferences from different lipid classes or adducts, can lead to the misidentification of lipid species. For instance, sodiated ions of one lipid can interfere with the protonated ions of another lipid with a similar mass-to-charge ratio (m/z). Specifically, sodiated ions can interfere with protonated ions of a lipid from the same class that has two additional CH₂ groups and three double bonds (a mass difference of approximately 0.0025 m/z). Furthermore, the first isotopic peak of a sodiated ion can overlap with ammoniated ions of a species with one extra CH₂ group and four additional double bonds (a mass difference of about 0.0057 m/z).

    High-resolution mass spectrometry can help to resolve some of these overlaps, but even with high-resolution instruments, peak interference can occur, leading to distortions in mass and intensity. Therefore, it is crucial to employ correction algorithms and carefully examine the isotopic patterns to ensure accurate lipid identification.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of correcting for isotopic overlap.

1. What is isotopic overlap in lipidomics?

Isotopic overlap in lipidomics refers to the interference of isotopic peaks from one lipid species with the signal of another lipid species in a mass spectrum. This is primarily due to the natural abundance of heavy isotopes, most notably ¹³C, which has a natural abundance of about 1.1%. This phenomenon can be categorized into two types: Type I, which is the isotopic distribution within a single molecule, and Type II, which is the overlap between different molecules.

2. Why is it important to correct for isotopic overlap?

Correcting for isotopic overlap is critical for accurate quantification and identification of lipid species. Failure to do so can result in:

  • Overestimation of lipid concentrations: The intensity of a lipid's peak may be artificially inflated by the contribution from an overlapping isotopic peak of another lipid.

  • Misidentification of lipids: Overlapping peaks can make it difficult to correctly assign a specific m/z value to the correct lipid species.

3. What are the common methods for correcting isotopic overlap?

Several methods can be used to correct for isotopic overlap, ranging from experimental design to computational algorithms. The choice of method often depends on the mass resolution of the instrument and the specific analytical workflow.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier-Transform Mass Spectrometry (FTMS) can resolve some isobaric overlaps. However, at higher m/z values or with insufficient resolution, peak interference can still occur.

  • Computational Correction Algorithms: These are the most common and essential tools. They use the known natural abundance of isotopes and the elemental formula of the lipids to calculate the expected isotopic distribution and subtract the overlapping contributions. Many lipidomics software packages include modules for isotopic correction.

  • Quantification using M+1 or M+2 peaks: In some cases, particularly when the monoisotopic peak (M+0) is heavily affected by overlap, using the first (M+1) or second (M+2) isotopic peak for quantification can provide more accurate results as they are less affected by interference.

  • Stable Isotope Labeling: In metabolic studies, using stable isotope-labeled precursors (e.g., ¹³C-glucose) can help to distinguish between endogenously present lipids and newly synthesized ones, aiding in the correction for natural isotope abundance.

4. How does mass resolution affect isotopic overlap correction?

Mass resolution plays a critical role in dealing with isotopic overlap.

  • Low-Resolution MS: In instruments with lower resolution, such as triple quadrupoles, isotopic peaks will not be resolved and will appear as a single, broader peak. In these cases, computational correction is absolutely essential.

  • High-Resolution MS (e.g., Orbitrap, FT-ICR): These instruments can often resolve the M+2 peak of one lipid from the monoisotopic peak of another, especially at lower m/z ranges. However, as the m/z increases, the required resolution to separate these peaks also increases. Even with high resolution, partial peak overlap can lead to "peak interference," which distorts both the mass and intensity of the signals, potentially leading to overcorrection by some algorithms. Therefore, a resolution-dependent data analysis strategy is often recommended.

Quantitative Data Summary

The following table illustrates the impact of not correcting for Type II isotopic overlap on the quantification of a specific phosphatidylcholine (PC) species. The data is hypothetical but representative of typical experimental observations.

Lipid SpeciesTrue Concentration (µM)Measured Concentration (uncorrected, µM)Error (%)Measured Concentration (corrected, µM)Error (%)
PC 34:110.012.5+25.010.2+2.0
PC 34:250.050.00.049.8-0.4

In this example, the M+2 peak of the more abundant PC 34:2 contributes to the signal of PC 34:1, leading to a significant overestimation when not corrected.

The next table compares different data processing strategies for quantifying lipid species affected by Type II overlap, based on findings from spike-in experiments analyzed by FTMS.

Data Processing StrategyApplicabilityAdvantagesDisadvantages
No Correction Sufficiently resolved isobaric peaksMost accurate for well-resolved peaks.Inaccurate for partially or unresolved peaks.
Type II Correction (Algorithm-based) Partially or unresolved peaksTheoretically corrects for overlap.Can lead to substantial overcorrection for unresolved peaks due to peak interference.
Quantification using M+1 Peak Minor species or peaks with significant overlapMore accurate for partially resolved peaks and minor species.Lower sensitivity due to lower intensity of the M+1 peak.

Experimental Protocols

Protocol: Basic Isotopic Overlap Correction Workflow

This protocol outlines the general steps for applying a computational correction for Type II isotopic overlap.

  • Data Acquisition: Acquire mass spectrometry data with the highest possible mass resolution to maximize the separation of isobaric peaks.

  • Peak Picking and Identification: Process the raw data to detect and identify lipid species. This typically involves software that can assign elemental formulas to the detected m/z values.

  • Isotopic Correction Algorithm Application: a. Select a lipidomics data analysis software that includes an isotopic correction feature (e.g., Lipid-Pro, MS-DIAL, MZmine). b. The software will use the elemental formula of each identified lipid to calculate the theoretical isotopic distribution based on the natural abundance of all constituent isotopes (¹³C, ¹⁵N, ¹⁸O, ³⁴S, etc.). c. The correction is typically applied sequentially, starting from the lipids with the lowest m/z values. For each lipid, the algorithm subtracts the calculated contribution of its isotopic peaks from the intensities of the subsequent, higher m/z peaks with which they overlap.

  • Data Review and Quality Control: a. Manually inspect the spectra of key lipids before and after correction to ensure the algorithm has performed as expected. b. Compare the corrected quantitative values with those obtained using alternative methods, such as quantifying from the M+1 peak, for a subset of lipids to validate the correction. c. For stable isotope tracing experiments, specialized software that can account for both natural abundance and the isotopic enrichment from the tracer should be used.

Visualizations

Isotopic_Overlap_Problem cluster_0 Lipid A (e.g., PC 36:1) cluster_1 Lipid B (e.g., PC 36:0) A_M0 Monoisotopic Peak (M+0) A_M1 M+1 Peak A_M2 M+2 Peak B_M0 Monoisotopic Peak (M+0) A_M2->B_M0 Overlaps with Observed_Signal Observed Signal for Lipid B A_M2->Observed_Signal Interfering Signal B_M0->Observed_Signal True Signal B_M1 M+1 Peak Correction Correction Algorithm Observed_Signal->Correction Corrected_Quant Accurate Quantification of Lipid B Correction->Corrected_Quant

Caption: Logical diagram of Type II isotopic overlap.

Correction_Workflow Raw_Data Raw MS Data Acquisition Peak_Picking Peak Picking & Lipid ID Raw_Data->Peak_Picking Isotope_Correction Apply Isotopic Correction Algorithm Peak_Picking->Isotope_Correction QC Manual Review & QC Isotope_Correction->QC Quant_Data Corrected Quantitative Data QC->Quant_Data

Caption: Workflow for isotopic overlap correction.

References

Technical Support Center: Navigating Deuterium Isotope Effects in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for addressing the challenges associated with deuterium (B1214612) isotope effects in chromatography. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and robustness of your analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the chromatographic analysis of deuterated compounds.

Issue 1: Retention Time Shifts Between Analyte and Deuterated Internal Standard

Q1: Why is my deuterated internal standard (IS) eluting at a different retention time than its non-deuterated (protiated) counterpart?

A: This phenomenon is known as the chromatographic deuterium isotope effect. It stems from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1][2] These differences influence the intermolecular interactions between the analyte and the stationary phase.

  • In Reversed-Phase Liquid Chromatography (RPLC): Deuterated compounds are generally slightly less hydrophobic than their protiated analogs. This results in weaker interactions with the non-polar stationary phase, causing the deuterated compound to elute earlier.[2][3][4] This is often referred to as an "inverse isotope effect".

  • In Normal-Phase Liquid Chromatography (NPLC): The opposite is often observed. Deuterated compounds can exhibit stronger interactions with the polar stationary phase, leading to longer retention times.

  • In Gas Chromatography (GC): Similar to RPLC, deuterated compounds typically elute earlier than their protiated analogs due to differences in vapor pressure and intermolecular interactions with the stationary phase.

The magnitude of this shift is influenced by several factors, including the number and position of deuterium atoms, with a greater number of deuterium atoms generally leading to a larger retention time shift.

Q2: I'm observing a sudden or increased separation between my analyte and its deuterated internal standard. What could be the cause?

A: While a small, consistent retention time difference is expected due to the isotope effect, a sudden or significant change often points to an issue with the chromatographic system or method. Here’s a systematic approach to troubleshooting:

Troubleshooting Workflow: Unexpected Retention Time Shifts

G cluster_0 Problem Identification cluster_1 System & Method Verification cluster_2 Troubleshooting Actions cluster_3 Resolution Start Unexpected Retention Time Shift (Analyte vs. Deuterated IS) CheckSystem Verify System Stability: - Column Temperature - Mobile Phase Composition - Flow Rate Start->CheckSystem CheckColumn Inspect Column Health: - Age and Usage - Potential Contamination CheckSystem->CheckColumn If system is stable OptimizeMethod Optimize Method Parameters: - Gradient Profile - Mobile Phase Modifier - Temperature CheckSystem->OptimizeMethod If system parameters drifted Equilibrate Ensure Proper System Equilibration CheckColumn->Equilibrate If column is new or in good condition Flush Flush Column CheckColumn->Flush If contamination is suspected ReplaceColumn Replace Column CheckColumn->ReplaceColumn If column is old End Issue Resolved Equilibrate->End If successful Flush->ReplaceColumn If unsuccessful Flush->End If successful ReplaceColumn->End OptimizeMethod->End

Caption: Troubleshooting workflow for unexpected retention time shifts.

Issue 2: Peak Splitting of the Deuterated Compound

Q3: My protiated analyte peak is sharp, but my deuterated internal standard peak is split or distorted. Why is this happening?

A: When only the deuterated peak exhibits splitting, it's often a manifestation of the "Chromatographic Deuterium Effect" under suboptimal conditions. If the analytical method lacks sufficient resolution to separate the deuterated compound from a co-eluting species (which could even be an isotopic impurity), peak splitting can occur. Other potential causes include:

  • Column Voids or Contamination: A void at the head of the column or contamination can create different flow paths for the analyte, leading to peak splitting.

  • Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early eluting peaks.

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can also lead to peak splitting.

Logical Relationship: Diagnosing Peak Splitting

G cluster_0 Observation cluster_1 Initial Assessment cluster_2 Potential Causes & Solutions Start Peak Splitting Observed AllPeaks Are all peaks splitting? Start->AllPeaks SystemIssue System-wide Issue: - Blocked Frit - Column Void - Improper Connections AllPeaks->SystemIssue Yes AnalyteSpecific Analyte-Specific Issue: - Chromatographic Deuterium Effect - Co-eluting Impurity - Strong Sample Solvent AllPeaks->AnalyteSpecific No, only deuterated peak SystemFixes Solutions: - Replace Frit/Column - Check Connections SystemIssue->SystemFixes MethodFixes Solutions: - Adjust Mobile Phase - Modify Gradient - Change Column Temperature - Weaker Injection Solvent AnalyteSpecific->MethodFixes

Caption: Diagnostic flowchart for troubleshooting peak splitting.

Quantitative Data Summary

The magnitude of the retention time shift (Δt_R = t_R(protiated) - t_R(deuterated)) is influenced by the chromatographic conditions. A positive value indicates that the deuterated compound elutes earlier.

Table 1: Observed Retention Time Differences in RPLC

CompoundDeuterationColumnMobile PhaseΔt_R (seconds)Reference
Dimethyl-labeled Peptidesd6 (heavy) vs d0 (light)C18Acetonitrile (B52724)/Water Gradient~3
Olanzapined3C18Acetonitrile/Formic AcidPositive (elutes earlier)
Ergothioneined9C18Not specified1.2

Table 2: Observed Migration Time Differences in Capillary Zone Electrophoresis (CZE)

CompoundDeuterationSeparation PrincipleΔt_R (seconds)Reference
Dimethyl-labeled Peptidesd6 (heavy) vs d0 (light)Size-to-charge ratio~0.1

Experimental Protocols

Protocol 1: Assessing the Deuterium Isotope Effect in RPLC-MS

Objective: To resolve and quantify the retention time difference between a protiated analyte and its deuterated analog.

1. Materials and Reagents:

  • Analyte and its corresponding deuterated internal standard.

  • LC-MS grade water and organic solvent (e.g., acetonitrile or methanol).

  • LC-MS grade mobile phase additive (e.g., formic acid or ammonium (B1175870) formate).

  • A suitable RPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

2. Sample Preparation:

  • Prepare individual stock solutions of the analyte and the deuterated IS in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Create a working solution by mixing equal volumes of the analyte and IS stock solutions and diluting to a final concentration of 1 µg/mL.

3. Chromatographic Conditions (Example):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Detection:

  • Use a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

  • Determine and monitor the specific precursor and product ion transitions for both the protiated and deuterated analytes.

5. Data Analysis:

  • Inject the mixed working solution and acquire the data.

  • Extract the chromatograms for both the analyte and the deuterated IS.

  • Determine the retention time at the apex of each peak.

  • Calculate the retention time difference (Δt_R).

Experimental Workflow: RPLC-MS Analysis of Deuterated Compounds

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep Sample Preparation: - Prepare Stock Solutions - Create Working Solution LCMS LC-MS/MS Analysis: - Inject Sample - Chromatographic Separation - MS Detection (MRM) Prep->LCMS Data Data Analysis: - Extract Chromatograms - Determine Retention Times - Calculate Δt_R LCMS->Data

Caption: Workflow for assessing the impact of deuteration on retention time.

References

Validation & Comparative

A Head-to-Head Comparison: 1,3-Dimyristoyl-glycerol-d5 vs. ¹³C-Labeled Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterium-labeled 1,3-Dimyristoyl-glycerol-d5 and its ¹³C-labeled counterparts for use in mass spectrometry-based lipidomics.

In the realm of quantitative analysis, stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) is the gold standard, offering high sensitivity and selectivity. The accuracy of this technique hinges on the use of a stable isotope-labeled internal standard that ideally behaves identically to the analyte of interest throughout sample preparation and analysis. This guide delves into the performance characteristics of deuterium (B1214612) (²H or d) and carbon-13 (¹³C) labeled standards, supported by experimental data and detailed protocols, to aid in the selection of the most suitable standard for your research needs.

Key Performance Characteristics: A Comparative Analysis

The fundamental difference between this compound and a ¹³C-labeled equivalent lies in the isotopes used for labeling. This seemingly subtle distinction has significant implications for their analytical performance.

FeatureThis compound (Deuterium-Labeled)¹³C-Labeled 1,3-Dimyristoyl-glycerolRationale & Implications
Isotopic Stability Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites.High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow.
Chromatographic Co-elution Can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte in reversed-phase chromatography due to the "isotope effect".[1]Virtually identical physicochemical properties to the native analyte, resulting in near-perfect co-elution.Co-elution is crucial for accurate quantification, as it ensures that the analyte and internal standard are subjected to the same matrix effects during ionization.
Potential for Isotopic Interference Higher. The potential for in-source fragmentation and H-D exchange can complicate mass spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Accuracy and Precision The chromatographic shift can lead to inaccuracies in quantification if the analyte and internal standard are affected differently by matrix effects.Demonstrates improved accuracy and precision due to superior co-elution and isotopic stability.For the most demanding applications requiring high quantitative accuracy, ¹³C-labeled standards are the preferred choice.
Cost Generally lower due to less complex synthesis.Generally higher due to the more complex and costly synthesis process.The choice may be influenced by budget constraints, but the potential for compromised data quality with deuterated standards should be considered.

Data Presentation: Quantitative Comparison

Table 1: Comparison of Precision in Lipid Quantification using Deuterated vs. ¹³C-Labeled Internal Standards

Internal Standard TypeAnalyte ClassCoefficient of Variation (CV%)
Commercially Available Deuterated MixtureVarious LipidsHigher CV% (indicating lower precision)
Biologically Generated ¹³C-Labeled MixtureVarious LipidsSignificantly Lower CV% (indicating higher precision)[2]

This table summarizes the findings from a study comparing different internal standard normalization strategies in lipidomics.[2]

Experimental Protocols

Below is a detailed methodology for the quantification of 1,3-Dimyristoyl-glycerol in a biological matrix using a stable isotope-labeled internal standard.

1. Sample Preparation and Lipid Extraction

  • Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, cell lysate), add a precise amount of either this compound or ¹³C-labeled 1,3-Dimyristoyl-glycerol internal standard.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: A C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate diacylglycerol isomers.

    • Flow Rate: As recommended for the column.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Analyte (1,3-Dimyristoyl-glycerol): Monitor the precursor ion to a specific product ion transition.

      • Internal Standard (this compound or ¹³C-labeled): Monitor the corresponding mass-shifted precursor to product ion transition.

    • Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.

3. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Mandatory Visualization

Diacylglycerol Signaling Pathway

Diacylglycerols (DAGs), such as 1,3-Dimyristoyl-glycerol, are not only intermediates in lipid metabolism but also crucial second messengers in cellular signaling. The following diagram illustrates a simplified diacylglycerol signaling pathway.

Diacylglycerol_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., 1,3-Dimyristoyl-glycerol) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DAGK Diacylglycerol Kinase (DAGK) DAG->DAGK Substrate for Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC->Cellular_Response Phosphorylates Targets PA Phosphatidic Acid (PA) DAGK->PA Produces

Caption: A simplified overview of the diacylglycerol (DAG) signaling cascade.

Experimental Workflow for Comparative Analysis

The logical flow for a comparative study of deuterated and ¹³C-labeled internal standards is depicted in the following workflow diagram.

Experimental_Workflow Start Start: Sample (e.g., Plasma) Spike_d5 Spike with This compound Start->Spike_d5 Spike_C13 Spike with ¹³C-labeled 1,3-Dimyristoyl-glycerol Start->Spike_C13 Extraction Lipid Extraction Spike_d5->Extraction Spike_C13->Extraction Parallel Processing LCMS_d5 LC-MS/MS Analysis (d5 Standard) Extraction->LCMS_d5 LCMS_C13 LC-MS/MS Analysis (¹³C Standard) Extraction->LCMS_C13 Data_Analysis Data Analysis (Peak Area Ratios) LCMS_d5->Data_Analysis LCMS_C13->Data_Analysis Comparison Compare Performance Metrics (Accuracy, Precision, Co-elution) Data_Analysis->Comparison Conclusion Conclusion on Standard Performance Comparison->Conclusion

References

Navigating the Lipid Maze: An Inter-Laboratory Comparison of Lipidomics Methods

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on achieving reproducible and reliable lipidomics data across laboratories.

The burgeoning field of lipidomics, the large-scale study of lipids, holds immense promise for biomarker discovery, understanding disease mechanisms, and developing novel therapeutics. However, the translation of lipidomics from the research bench to clinical applications is hampered by a critical challenge: inter-laboratory variability. To ensure that data generated in different locations and on different platforms is comparable and reliable, robust inter-laboratory validation of analytical methods is paramount.

This guide provides an objective comparison of common lipidomics methodologies, supported by experimental data from cross-laboratory studies. It also outlines detailed experimental protocols to aid in the design and execution of your own validation studies, and visualizes key workflows and pathways to enhance understanding.

Performance Under Pressure: A Head-to-Head Comparison of Lipid Extraction Methods

A crucial step in any lipidomics workflow is the extraction of lipids from the biological matrix. The choice of extraction method can significantly impact the types and quantities of lipids recovered. A recent multi-laboratory study compared two widely used extraction techniques: the classic Bligh and Dyer (BD) method and the more recent methyl-tert-butyl ether (MTBE) method.[1][2] This study, involving nine laboratories, provides valuable insights into the performance and reproducibility of these methods.

The study found that while both methods could quantify a similar number of lipids, the MTBE method demonstrated improved repeatability in a multi-day analysis.[3] Specifically, 704 lipid species were measured with a coefficient of variation (CV) of less than or equal to 20% using the MTBE protocol. The average CV across 13 lipid classes was below 15% with the MTBE method.

Below is a summary of the quantitative performance of the two extraction methods based on the analysis of NIST Standard Reference Material (SRM) 1950, a human plasma sample used for quality control in metabolomics and lipidomics.

Performance MetricBligh and Dyer (BD) ExtractionMethyl-tert-butyl ether (MTBE) ExtractionReference
Total Lipids Quantified in SRM 1950 856854
Number of Lipid Species with CV ≤ 20% Data not specified704
Average CV Across 13 Lipid Classes Data not specified< 15%

Blueprint for Success: Detailed Experimental Protocols

Standardization of protocols is the cornerstone of successful inter-laboratory validation. Below are detailed methodologies for key stages of a lipidomics experiment, synthesized from established standard operating procedures and cross-laboratory studies.

Sample Preparation and Lipid Extraction (MTBE Method)

This protocol is adapted from a method demonstrated to have high reproducibility across multiple laboratories.

  • Prerequisites: All solutions should be pre-chilled on ice.

  • Initial Extraction:

    • To 5-50 µL of plasma, serum, or cell pellet, add 225 µL of methanol (B129727) containing internal standards (e.g., Avanti SPLASH LIPIDOMIX).

    • Add 750 µL of methyl tert-butyl ether (MTBE).

    • Sonicate the mixture for 1 minute, then rest on ice for 1 hour, vortexing briefly every 15 minutes.

  • Phase Separation:

    • Add 188 µL of PBS to induce phase separation.

    • Vortex for 20 seconds, let it rest at room temperature for 10 minutes, and then centrifuge at 14,000 g for 10 minutes at 4°C.

  • Lipid Collection:

    • Collect the upper (organic) phase.

    • Re-extract the lower (aqueous) phase with 1 mL of the upper phase from a MTBE:Methanol:Water (10:3:2) mixture, vortex, and centrifuge as before.

    • Combine the upper phases and evaporate to dryness under a vacuum.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a minimum of 100 µL of mobile phase B (e.g., isopropanol).

    • Transfer to an LC/MS vial for analysis.

Quality Control Procedures

Implementing rigorous quality control (QC) is essential for monitoring the entire analytical workflow.

  • Process Blank: A sample containing no biological material that is processed in the same manner as the study samples. This helps to identify any contamination from solvents or labware.

  • Pooled QC Sample: A sample created by combining a small aliquot from each study sample. This pooled sample is then injected periodically throughout the analytical run to monitor instrument performance and assess data quality.

Visualizing the Landscape: Workflows and Pathways

To provide a clearer understanding of the complex processes involved in lipidomics research, the following diagrams illustrate a key signaling pathway and a typical inter-laboratory validation workflow.

PI3K_Signaling Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates and Activates CellProcesses Cell Growth, Proliferation, Survival Akt->CellProcesses Promotes

References

Cross-Validation of LC-MS Lipid Data: A Comparative Guide to Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. While Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone in lipidomics, cross-validation with orthogonal techniques is crucial for data integrity and comprehensive biological insight. This guide provides an objective comparison of LC-MS with key alternative methods for lipid analysis, supported by experimental data and detailed protocols.

This guide will delve into a comparative analysis of LC-MS with Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Shotgun Lipidomics, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages and is suited for different aspects of lipid analysis, from rapid screening to detailed structural elucidation.

Methodology Comparison

The selection of an appropriate analytical technique for lipid analysis is contingent on the specific research question, the lipid classes of interest, and the desired level of detail. While LC-MS provides a powerful platform for the separation and identification of a wide range of lipid species, other techniques can offer complementary information or advantages in terms of speed, cost, or specificity.

Thin-Layer Chromatography (TLC)

TLC is a classic, cost-effective, and rapid method for the separation of lipid classes based on their polarity.[1][2][3] It serves as an excellent tool for preliminary screening and purification of lipid classes before more sensitive analysis.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and robust technique, particularly for the analysis of fatty acids. A key requirement for GC-MS analysis of non-volatile lipids is a derivatization step to convert them into volatile fatty acid methyl esters (FAMEs). This method provides excellent separation and detailed structural information based on fragmentation patterns.

Shotgun Lipidomics

Shotgun lipidomics is a high-throughput approach that analyzes total lipid extracts by direct infusion into a mass spectrometer without prior chromatographic separation. This method is prized for its speed and ability to provide a rapid snapshot of the lipidome.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and absolute quantification of lipids without the need for identical internal standards. It is particularly valuable for confirming the structure of novel lipid species and for validating the quantitative accuracy of other methods.

Quantitative Performance Comparison

The quantitative performance of each technique varies depending on the lipid class and the specific analytical conditions. The following tables summarize key performance parameters based on published data.

Table 1: Comparison of LC-MS and GC-MS for Fatty Acid Analysis

ParameterLC-MSGC-MS
Derivatization Not requiredRequired (FAMEs)
Sensitivity HighVery High
Specificity HighVery High
Throughput ModerateHigh
Analytes Broad range of fatty acidsVolatile fatty acids

Table 2: Comparison of LC-MS and NMR for 9,10-12,13-Diepoxyoctadecanoate Analysis

ParameterLC-MS/MS¹H NMR
Sensitivity Picogram (pg) rangeMicrogram (µg) range
Limit of Quantification ~0.1 ng/mL~1 µg/mL
Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude
Precision (RSD) < 15%< 5%
Structural Information Fragmentation patternDetailed molecular structure
Absolute Quantification Requires internal standardDirect

Table 3: Comparison of HPTLC and Shotgun Lipidomics for Yeast Lipid Quantification

Lipid ClassHPTLC (µg/mg dry weight)Shotgun MS (µg/mg dry weight)
Ergosterol 5.86.2
Triacylglycerols 12.111.5
Phosphatidylcholine 7.98.3
Phosphatidylethanolamine 4.24.5

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results across different analytical platforms.

Thin-Layer Chromatography (TLC) Protocol for Lipid Separation
  • Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30 minutes.

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v). Spot the sample onto the origin line of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber containing a solvent system appropriate for the lipid classes of interest (e.g., hexane/diethyl ether/acetic acid 80:20:1, v/v/v for neutral lipids). Allow the solvent front to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the separated lipids by staining with iodine vapor or a specific spray reagent (e.g., 50% sulfuric acid followed by charring).

  • Quantification: Scrape the desired lipid spots from the plate, extract the lipids from the silica, and quantify using a suitable method like GC-FID after transmethylation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis
  • Lipid Extraction: Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.

  • Derivatization: Convert fatty acids to fatty acid methyl esters (FAMEs) by incubation with a reagent such as boron trifluoride in methanol.

  • GC Separation: Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., a polar stationary phase). Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

  • MS Detection: The eluting FAMEs are introduced into the mass spectrometer. Acquire mass spectra using electron ionization (EI) to generate characteristic fragmentation patterns for identification.

  • Quantification: Quantify individual FAMEs by comparing their peak areas to those of known standards.

Shotgun Lipidomics Protocol
  • Lipid Extraction: Extract total lipids from the sample, often using a methyl-tert-butyl ether (MTBE) based method.

  • Internal Standard Spiking: Add a cocktail of internal standards representing different lipid classes to the extract for quantification.

  • Direct Infusion: Infuse the lipid extract directly into the mass spectrometer using a nano-electrospray ionization (nano-ESI) source.

  • MS Analysis: Acquire a series of precursor ion scans and neutral loss scans specific for different lipid classes to identify and quantify individual lipid species.

  • Data Analysis: Process the acquired spectra using specialized software to identify lipids based on their characteristic fragments and quantify them relative to the internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Lipid Analysis
  • Sample Preparation: Dissolve the dried lipid extract in a deuterated solvent (e.g., chloroform-d) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer.

  • Spectral Processing: Process the raw NMR data by Fourier transformation, phasing, and baseline correction.

  • Structural Elucidation: Assign the NMR signals to specific protons, carbons, or phosphorus atoms within the lipid molecules to determine their structure.

  • Quantification: Integrate the signals of specific functional groups and compare them to the integral of the internal standard to determine the absolute concentration of the lipid species.

Visualizing Lipid-Related Pathways and Workflows

Understanding the broader biological context of lipid analysis is crucial. The following diagrams illustrate a key lipid signaling pathway and a general workflow for lipidomics experiments.

Lipid_Signaling_Pathway Phosphoinositide Signaling Pathway Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response Activates Ca²⁺-dependent pathways Lipidomics_Workflow General Lipidomics Experimental Workflow Sample_Collection Sample Collection (Tissue, Plasma, Cells) Lipid_Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample_Collection->Lipid_Extraction Analytical_Platform Analytical Platform (LC-MS, GC-MS, etc.) Lipid_Extraction->Analytical_Platform Data_Acquisition Data Acquisition Analytical_Platform->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Lipid_Identification Lipid Identification (Database Searching) Data_Processing->Lipid_Identification Statistical_Analysis Statistical Analysis (Biomarker Discovery) Lipid_Identification->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation

References

A Researcher's Guide to Internal Standards for Diacylglycerol Quantification: A Comparative Look at 1,3-Dimyristoyl-glycerol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and cell signaling, the accurate quantification of diacylglycerols (DAGs) is paramount. These crucial second messengers play a pivotal role in a multitude of cellular processes, and their precise measurement is often the key to unlocking complex biological mechanisms. The use of internal standards in mass spectrometry-based quantification is a cornerstone of analytical accuracy. This guide provides a comparative overview of 1,3-Dimyristoyl-glycerol-d5 and other diacylglycerol internal standards, supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your research needs.

The inherent challenges in diacylglycerol analysis, such as their low abundance and lack of a permanent charge, necessitate the use of internal standards to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible. Deuterated standards, such as this compound, are often considered the gold standard due to their near-identical properties to their endogenous counterparts.

Performance Comparison of Diacylglycerol Internal Standards

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of DAGs. While this compound serves as an excellent internal standard for DAGs with similar chain lengths, a comprehensive analysis often requires a suite of standards to cover the full spectrum of DAG species present in a biological sample.[1][3] The following table summarizes the performance characteristics of different types of diacylglycerol internal standards based on typical LC-MS/MS method validation data.

Internal Standard TypeLinearity (r²)Accuracy (Recovery %)Precision (% RSD)Notes
This compound >0.9990-110%<15%Ideal for C14:0 containing DAGs and other mid-chain length species. Co-elutes closely with analytes of similar structure, providing excellent correction for matrix effects.
Other Deuterated DAGs (e.g., d5-palmitoyl-oleoyl-glycerol) >0.9985-115%<15%A mixture of deuterated standards with varying chain lengths and degrees of unsaturation is recommended for broad coverage of the DAG-ome.
Non-deuterated Structural Analogs (e.g., diheptadecanoyl-glycerol) >0.9880-120%<20%A more cost-effective option, but may not perfectly mimic the ionization and fragmentation behavior of all endogenous DAGs, potentially leading to less accurate quantification.
Derivatizing Agents with Internal Standards >0.9990-110%<15%Chemical derivatization can improve ionization efficiency and chromatographic behavior. A dedicated internal standard for the derivatized product is necessary.

Key Considerations for Selecting an Internal Standard:

  • Structural Similarity: The internal standard should be as structurally similar to the analytes of interest as possible to ensure similar extraction efficiency, chromatographic retention, and ionization response.

  • Isotopic Labeling: Stable isotope-labeled standards (e.g., deuterium-labeled) are preferred as they have nearly identical chemical and physical properties to the endogenous analytes.

  • Purity: The isotopic and chemical purity of the internal standard is crucial to avoid interference with the analyte signal.

  • Concentration: The internal standard should be added at a concentration that is comparable to the endogenous analytes and falls within the linear dynamic range of the assay.

  • Matrix Effects: The ability of the internal standard to compensate for matrix-induced ion suppression or enhancement is a critical performance parameter.

Experimental Protocols

Accurate quantification of diacylglycerols is highly dependent on a well-defined and validated experimental protocol. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of lipids from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in methanol) to the homogenate.

  • Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) to the sample to create a single-phase system.

  • Phase Separation: Induce phase separation by adding water. The lipids will partition into the lower chloroform phase.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

G Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Spiking Spike with Internal Standard (e.g., this compound) Homogenization->Spiking Extraction Lipid Extraction (Bligh & Dyer) Spiking->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Lipid Extraction and Analysis Workflow.
LC-MS/MS Analysis of Diacylglycerols

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of DAG species.

    • Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A gradient from 60% B to 100% B over 20 minutes is a common starting point.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

    • MRM Transitions: The precursor ion is typically the [M+NH4]+ adduct of the DAG, and the product ions are the neutral loss of the fatty acyl chains. For this compound, specific transitions corresponding to its deuterated backbone would be monitored.

Diacylglycerol Signaling Pathways

Diacylglycerols are key players in intracellular signaling, primarily through the activation of protein kinase C (PKC). The generation of DAG at the plasma membrane initiates a cascade of downstream events that regulate a wide range of cellular functions.

G Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Substrates Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_release->PKC_inactive

Simplified Diacylglycerol (DAG) Signaling Cascade.

In this pathway, activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG remains in the plasma membrane and, in conjunction with calcium released from the endoplasmic reticulum (ER) in response to IP3, recruits and activates members of the protein kinase C (PKC) family. Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Conclusion

The accurate quantification of diacylglycerols is a critical yet challenging aspect of lipidomic research. The use of stable isotope-labeled internal standards, such as this compound, is essential for achieving reliable and reproducible results. While this compound is an excellent choice for many applications, researchers should consider the diversity of DAG species in their samples and employ a panel of internal standards for comprehensive analysis. The detailed protocols and understanding of the underlying signaling pathways provided in this guide will empower researchers to design and execute robust diacylglycerol quantification experiments, ultimately leading to a deeper understanding of their role in health and disease.

References

A Comparative Guide to Internal Standard Classes for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative lipidomics is a cornerstone of modern biological research, providing critical insights into cellular metabolism, signaling, and the pathogenesis of disease. The accuracy and reliability of these analyses are heavily dependent on the strategic use of internal standards (IS) to correct for variability throughout the experimental workflow. This guide offers an objective comparison of the primary internal standard classes, supported by quantitative performance data and detailed experimental protocols, to inform the selection of the most appropriate standards for your research needs.

Comparison of Internal Standard Performance

The selection of an internal standard is a critical decision in the design of any quantitative lipidomics experiment.[1] The three main classes of internal standards used are stable isotope-labeled lipids (deuterated or ¹³C-labeled) and odd-chain lipids. Each class presents distinct advantages and disadvantages that influence analytical outcomes such as precision, accuracy, and linearity.

Stable isotope-labeled standards, often considered the "gold standard," closely co-elute with their endogenous counterparts, providing superior correction for matrix effects and variations in ionization efficiency.[2][3] Odd-chain lipids, while more cost-effective, may not perfectly mimic the behavior of even-chained endogenous lipids, which can impact quantitative accuracy.[2]

Quantitative Data Summary

The following tables summarize the performance of different internal standard classes based on key analytical parameters.

Table 1: General Performance Characteristics of Internal Standard Classes

Internal Standard TypePrincipleAdvantagesDisadvantages
Deuterated Lipids Analytes with some hydrogen atoms replaced by deuterium.Co-elute closely with the endogenous analyte in liquid chromatography (LC).[4] Can effectively correct for matrix effects.Potential for isotopic scrambling or exchange.[4] May exhibit a slight retention time shift in LC compared to the native analyte.[4]
¹³C-Labeled Lipids Analytes with some carbon atoms replaced by the ¹³C isotope.Chemically identical to the analyte, ensuring the same extraction recovery and ionization efficiency. No chromatographic shift.Higher cost and less commercial availability compared to deuterated standards.
Odd-Chain Lipids Lipids with fatty acid chains containing an odd number of carbon atoms, which are rare in most biological systems.Cost-effective and widely available. Useful when stable isotope-labeled standards are not available.Different chromatographic behavior and potentially different ionization efficiency compared to even-chained endogenous lipids. May not fully compensate for matrix effects.[2]

Table 2: Comparative Analytical Performance Data

ParameterStable Isotope-Labeled Standards (Deuterated & ¹³C)Odd-Chain LipidsNotes
Precision (CV%) Excellent (<15-20%)Good (15-30%)Stable isotope standards generally provide lower coefficients of variation, indicating higher reproducibility.[3]
Accuracy (% Bias) High (typically within ±15%)Moderate to HighAccuracy can be influenced by the structural similarity between the standard and the analyte.
Linearity (R²) Excellent (>0.99)Good (>0.98)Both standard types can achieve good linearity, but stable isotope standards often provide a wider dynamic range.[2]
Correction for Matrix Effects SuperiorEffectiveAs stable isotope-labeled standards co-elute with the analytes, they experience the same ion suppression or enhancement.[2]

Data synthesized from multiple sources. Actual performance may vary based on the lipid class, matrix, and analytical platform.

Experimental Protocols

Accurate and reproducible lipidomics data rely on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis incorporating internal standards.

Lipid Extraction Protocol: Methyl-tert-butyl ether (MTBE) Method

This protocol is suitable for the extraction of a broad range of lipids from plasma, serum, or cell pellets.

Materials:

  • Sample (e.g., 20 µL plasma)

  • Internal Standard (IS) mixture in Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge (capable of 16,000 x g and 4°C)

  • Vacuum evaporator or nitrogen stream

  • LC-MS vials

Procedure:

  • Sample Preparation: Place the sample into a clean microcentrifuge tube.

  • Addition of IS: Add 200 µL of the methanolic internal standard mixture to the sample.

  • Vortexing: Vortex the mixture for 10 seconds to precipitate proteins.

  • Addition of MTBE: Add 750 µL of MTBE and vortex for 20 minutes at 4°C.

  • Phase Separation: Add 200 µL of water to induce phase separation and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 5 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of Acetonitrile/Isopropanol 1:1).

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example Gradient):

  • Column: C18 reversed-phase column suitable for lipid separation.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.[4]

  • Flow Rate: 0.35 mL/min.[4]

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-4 min: 15% to 30% B

    • 4-5 min: 30% to 52% B

    • 5-22 min: 52% to 82% B

    • 22-27 min: 82% to 99% B

    • 27-38 min: Hold at 99% B

    • 38-38.2 min: 99% to 15% B

    • 38.2-42 min: Re-equilibration at 15% B[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive and/or negative electrospray ionization (ESI).

  • Data Acquisition: Targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Collision Energies: Optimized for different lipid classes.

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in quantitative lipidomics and the biological context of the lipids being analyzed, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add Internal Standard Mixture Sample->Add_IS Extraction Lipid Extraction (e.g., MTBE) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to IS Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Experimental workflow for quantitative lipidomics.
Key Signaling Pathways Involving Lipids

Lipids are not only structural components of membranes but also critical signaling molecules. Understanding their metabolic pathways is essential for interpreting lipidomics data.

Glycerophospholipid Metabolism

Glycerophospholipids are major components of cellular membranes and precursors for signaling molecules like diacylglycerol (DAG) and phosphatidic acid (PA).[5]

G G3P Glycerol-3-P LPA Lysophosphatidic Acid G3P->LPA Acyltransferase PA Phosphatidic Acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG PAP CDP_DAG CDP-Diacylglycerol PA->CDP_DAG CDS PC Phosphatidylcholine DAG->PC CPT PE Phosphatidylethanolamine DAG->PE EPT PI Phosphatidylinositol CDP_DAG->PI PISD PS Phosphatidylserine PE->PS PSS1/2

Simplified glycerophospholipid biosynthesis pathway.

Sphingolipid Metabolism

Sphingolipids, including ceramides (B1148491) and sphingosine-1-phosphate (S1P), are key regulators of cell growth, differentiation, and apoptosis.[6]

G Ser_PalCoA Serine + Palmitoyl-CoA Sa Sphinganine Ser_PalCoA->Sa SPT DHCer Dihydroceramide Sa->DHCer CerS Cer Ceramide DHCer->Cer DEGS1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph CDase Sph->Cer CerS S1P Sphingosine-1-P Sph->S1P SphK

Simplified sphingolipid metabolism pathway.

References

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